N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-4-17-21-22-19(27-17)23-28(25,26)15-9-7-14(8-10-15)20-18(24)16-11-12(2)5-6-13(16)3/h5-11H,4H2,1-3H3,(H,20,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDNGCIDPNZURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is then functionalized with an ethyl group. This intermediate is then reacted with a sulfonamide derivative to introduce the sulfamoyl group. Finally, the resulting compound is coupled with 2,5-dimethylbenzamide under specific reaction conditions, such as the use of a suitable solvent and catalyst, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents, solvents, and catalysts is critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfamoyl group or the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,4-difluorobenzamide
- N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-nitrobenzamide
Uniqueness
Compared to similar compounds, N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide stands out due to its specific substitution pattern on the benzamide ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide is a complex organic compound belonging to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on various research findings.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. Its molecular formula is , indicating the presence of sulfur and nitrogen in its structure which are crucial for its biological activity.
Biological Activity Overview
1. Antimicrobial Activity:
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown potential against various bacterial strains. For example:
- Bacterial Strains Tested: Escherichia coli and Staphylococcus aureus.
- Activity Results: The compound demonstrated effective inhibition against these pathogens, suggesting its potential as a new antibiotic candidate.
2. Anticancer Properties:
The compound's efficacy in cancer treatment is under investigation due to its ability to inhibit cell proliferation. Studies have highlighted:
- Mechanism of Action: The thiadiazole moiety may interact with cellular targets involved in cancer cell growth.
- Case Studies: In vitro studies have shown that this compound can induce apoptosis in cancer cell lines .
3. Anti-inflammatory Effects:
Evidence suggests that derivatives of thiadiazole also possess anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting key enzymes involved in inflammation.
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
The compound may inhibit specific enzymes that are critical for bacterial survival and cancer cell proliferation.
2. Interaction with Cellular Targets:
Studies suggest that the compound interacts with cellular receptors or proteins involved in signaling pathways related to inflammation and cancer progression.
Q & A
Q. What are the optimized synthetic routes for N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2,5-dimethylbenzamide, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Thiadiazole Core Formation : React 5-ethyl-1,3,4-thiadiazol-2-amine with chlorosulfonic acid to generate the sulfamoyl intermediate.
Coupling : Attach the sulfamoyl intermediate to 2,5-dimethylbenzamide via nucleophilic substitution under basic conditions (e.g., triethylamine in dichloromethane).
- Optimization :
- Use polar aprotic solvents (DMF or DMSO) to enhance solubility.
- Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .
- Purify via column chromatography (silica gel, gradient elution).
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm; thiadiazole protons at δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 480.6) .
- X-ray Crystallography : Resolve 3D structure for SAR analysis (e.g., planarity of thiadiazole and benzamide rings) .
Q. How is the compound screened for initial biological activity, and what assays are prioritized?
- Methodological Answer :
Q. What structural features govern its bioactivity, and how are structure-activity relationships (SAR) studied?
- Methodological Answer : Key structural determinants include:
- SAR Workflow : Synthesize analogs (e.g., methyl → trifluoromethyl substitutions) and compare activity via dose-response assays .
Q. How can solubility and formulation challenges be addressed for in vitro studies?
- Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions.
- Nanoparticle Encapsulation : Employ PLGA nanoparticles to enhance bioavailability .
- pH Adjustment : Test solubility in phosphate buffers (pH 6.5–7.4) .
Advanced Research Questions
Q. How can contradictory SAR findings (e.g., ethyl vs. methyl substituent efficacy) be resolved?
- Methodological Answer :
- Molecular Dynamics Simulations : Model ligand-receptor interactions to identify steric/electronic effects of substituents .
- Free-Wilson Analysis : Quantify substituent contributions to activity using regression models .
- Crystallographic Studies : Compare binding modes of analogs via X-ray diffraction .
Q. What strategies optimize the compound for combination therapy with existing antimicrobial agents?
- Methodological Answer :
- Checkerboard Assays : Test synergy with β-lactams or fluoroquinolones (e.g., fractional inhibitory concentration index <0.5 indicates synergy) .
- Mechanistic Studies : Use transcriptomics to identify pathways enhanced by combination treatment .
Q. How might microbial resistance to the compound develop, and how can it be mitigated?
- Methodological Answer :
- Resistance Screening : Serial passage assays under sub-MIC conditions to detect mutations .
- Efflux Pump Inhibitors : Co-administer with verapamil to assess resistance via efflux mechanisms .
Q. What computational tools predict binding affinity to novel targets (e.g., kinases)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
